molecular formula C8H10FNO2 B14851388 3,5-Dimethoxy-4-fluoroaniline

3,5-Dimethoxy-4-fluoroaniline

Katalognummer: B14851388
Molekulargewicht: 171.17 g/mol
InChI-Schlüssel: KIPVAYUWVAIHSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethoxy-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are aromatic amines This compound is characterized by the presence of two methoxy groups (-OCH3) and one fluorine atom (-F) attached to the benzene ring, along with an amino group (-NH2) The molecular formula of this compound is C8H10FNO2

Vorbereitungsmethoden

The synthesis of 3,5-Dimethoxy-4-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3,5-dimethoxyaniline with a fluorinating agent. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the substitution of the hydrogen atom with a fluorine atom.

Another method involves the reduction of 3,5-dimethoxy-4-nitrofluorobenzene. This process includes the nitration of 3,5-dimethoxyaniline to form the nitro compound, followed by catalytic hydrogenation to reduce the nitro group to an amino group, resulting in the formation of this compound .

Analyse Chemischer Reaktionen

3,5-Dimethoxy-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro precursor of this compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield this compound.

    Substitution: The amino group in this compound can undergo electrophilic substitution reactions, such as acylation and sulfonation, to form various derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethoxy-4-fluoroaniline has several applications in scientific research:

    Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with potential anticancer and antimicrobial properties.

    Materials Science: It is utilized in the production of advanced materials, such as liquid crystals and conductive polymers, due to its unique electronic properties.

    Biological Research: This compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Wirkmechanismus

The mechanism of action of 3,5-Dimethoxy-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound for its molecular target. Additionally, the methoxy groups can influence the compound’s lipophilicity and overall pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethoxy-4-fluoroaniline can be compared with other fluorinated anilines, such as 4-fluoroaniline and 3,5-difluoroaniline. While all these compounds contain a fluorine atom, the presence of methoxy groups in this compound imparts unique electronic and steric properties that can influence its reactivity and applications. For example, 4-fluoroaniline is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals, whereas 3,5-difluoroaniline is utilized in the production of specialty chemicals and materials .

Eigenschaften

Molekularformel

C8H10FNO2

Molekulargewicht

171.17 g/mol

IUPAC-Name

4-fluoro-3,5-dimethoxyaniline

InChI

InChI=1S/C8H10FNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3

InChI-Schlüssel

KIPVAYUWVAIHSL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1F)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.